![molecular formula C19H20F3N5O B2442405 3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034538-98-0](/img/structure/B2442405.png)
3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” is a complex organic molecule that contains several functional groups . These include an indole group, a trifluoromethyl group, a tetrahydrotriazolo group, and a propanamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The trifluoromethyl group, for example, can be introduced using various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings . The indole group consists of a fused six-membered benzene ring and five-membered nitrogen-containing pyrrole ring . The trifluoromethyl group (-CF3) is a functional group derived from methane by replacing three hydrogen atoms with fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used . The presence of various functional groups allows for a wide range of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups . For example, the trifluoromethyl group is known to have a significant electronegativity .科学的研究の応用
Anti-Diabetic Agents
Background: Diabetes mellitus, characterized by chronic hyperglycemia due to defective insulin secretion or action, affects millions worldwide. Type 2 diabetes, the most common form, results from ineffective insulin utilization. Controlling blood glucose levels is crucial, and inhibiting carbohydrate digestive enzymes plays a key role in achieving this.
Application:3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide: and its derivatives have been investigated as non-competitive α-glucosidase inhibitors. These compounds selectively inhibit α-glucosidase, preventing the breakdown of oligosaccharides and disaccharides into α-glucose. Notably, compound 35 demonstrated potent inhibitory activity, surpassing the reference drug acarbose. This work opens avenues for novel drugs against type 2 diabetes .
Energetic Materials
Background: Energetic materials find applications in propellants, explosives, and pyrotechnics. Stability, sensitivity, and performance are critical factors.
Application: The compound’s fused-triazole backbone, specifically 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole , has been explored for its energetic properties. Its salts exhibit remarkable thermal stability, low impact, and friction sensitivities. These properties make them promising candidates for energetic materials .
Anti-Cancer Agents
Background: Cancer remains a global health challenge, necessitating innovative therapeutic approaches.
Application: Derivatives of 3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide have been evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. These compounds hold promise as potential anti-cancer agents .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1H-indol-3-yl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)13-6-7-16-25-26-17(27(16)11-13)10-24-18(28)8-5-12-9-23-15-4-2-1-3-14(12)15/h1-4,9,13,23H,5-8,10-11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJCZBMCOCGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。